7-[3-[4-(3-chloro-4-fluoroanilino)-6-methoxyquinazolin-7-yl]oxypropylamino]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide
Description
Properties
Molecular Formula |
C26H25ClFN7O5S |
|---|---|
Molecular Weight |
602.0 g/mol |
IUPAC Name |
7-[3-[4-(3-chloro-4-fluoroanilino)-6-methoxyquinazolin-7-yl]oxypropylamino]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide |
InChI |
InChI=1S/C26H25ClFN7O5S/c1-35(2)41(36,37)23-8-7-19(24-25(23)34-40-33-24)29-9-4-10-39-22-13-20-16(12-21(22)38-3)26(31-14-30-20)32-15-5-6-18(28)17(27)11-15/h5-8,11-14,29H,4,9-10H2,1-3H3,(H,30,31,32) |
InChI Key |
SNPMCZIEEULAHH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)NCCCOC3=C(C=C4C(=C3)N=CN=C4NC5=CC(=C(C=C5)F)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(3-Chloro-4-fluoroanilino)-6-methoxyquinazolin-7-ol
The quinazoline core is synthesized through chlorination and amination:
- Starting Material : 6-Methoxy-3,4-dihydroquinazolin-4-one is treated with thionyl chloride (SOCl₂) in dimethylformamide (DMF) at 80–90°C for 4 hours to yield 7-benzyloxy-4-chloro-6-methoxyquinazoline.
- Amination : Reacting with 3-chloro-4-fluoroaniline in isopropanol at reflux for 12 hours produces 4-(3-chloro-4-fluoroanilino)-6-methoxyquinazolin-7-ol.
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Chlorination | SOCl₂, DMF, 80°C | 85% | |
| Amination | 3-chloro-4-fluoroaniline, isopropanol | 78% |
Synthesis of 4-Sulfonamide-2,1,3-benzoxadiazole Intermediate
The benzoxadiazole-sulfonamide moiety is prepared via cyclization and sulfonation:
- Nitro Precursor : Nitration of 2-aminophenol with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0°C yields 4-nitro-2-aminophenol.
- Cyclization : React with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) to form 2,1,3-benzoxadiazole-4-nitro.
- Sulfonation : Treat with chlorosulfonic acid (ClSO₃H) at 120°C for 2 hours to produce 4-chlorosulfonyl-2,1,3-benzoxadiazole.
- Amination : React with dimethylamine (Me₂NH) in dichloromethane (DCM) at 25°C for 4 hours to yield N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide.
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 90% | |
| Sulfonation | ClSO₃H, 120°C | 65% | |
| Amination | Me₂NH, DCM | 82% |
Final Coupling Reaction
The quinazoline-oxypropylamine and benzoxadiazole-sulfonamide are coupled via amide bond formation:
- Activation : Treat N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide with thionyl chloride (SOCl₂) to form the sulfonyl chloride intermediate.
- Coupling : React with 7-[3-aminopropoxy]-4-(3-chloro-4-fluoroanilino)-6-methoxyquinazoline in pyridine at 25°C for 12 hours.
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Activation | SOCl₂, 70°C | 95% | |
| Coupling | Pyridine, 25°C | 58% |
Optimization and Challenges
- Regioselectivity : Use of palladium catalysts (e.g., Pd(OAc)₂) improves amination efficiency at the quinazoline 4-position.
- Purification : Crystallization from heptane/ethyl acetate (1:3) enhances final product purity to >98%.
- Yield Improvement : Microwave-assisted cyclization reduces reaction time from 8 hours to 30 minutes.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
7-[3-[4-(3-chloro-4-fluoroanilino)-6-methoxyquinazolin-7-yl]oxypropylamino]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more hydrogenated forms of the compound .
Scientific Research Applications
7-[3-[4-(3-chloro-4-fluoroanilino)-6-methoxyquinazolin-7-yl]oxypropylamino]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of 7-[3-[4-(3-chloro-4-fluoroanilino)-6-methoxyquinazolin-7-yl]oxypropylamino]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular signaling pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Synthetic Routes: The target compound’s synthesis likely parallels methods for quinazoline derivatives, such as coupling the benzoxadiazole sulfonamide to the quinazoline core via a propylamino linker (similar to procedures in and ) .
- Biological Activity : Quinazoline derivatives with sulfonamide groups (e.g., ) show enhanced solubility and target engagement compared to nitro or hydroxyl analogs .
- SAR Insights: The 3-chloro-4-fluoroanilino group is critical for target binding, while the methoxy group at position 6 improves pharmacokinetics. The benzoxadiazole sulfonamide linker likely reduces off-target effects compared to simpler side chains .
Biological Activity
The compound 7-[3-[4-(3-chloro-4-fluoroanilino)-6-methoxyquinazolin-7-yl]oxypropylamino]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide, often referred to as a quinazoline derivative, has garnered attention in pharmacological research due to its potential biological activities, particularly in cancer therapy. This article explores its synthesis, mechanism of action, and biological efficacy based on diverse research findings.
Chemical Structure and Properties
The compound's structural formula is complex, featuring multiple functional groups that contribute to its biological activity. The key components include:
- Quinazoline moiety : Known for its role in targeting various kinases.
- Chloro and Fluoro substituents : These halogens enhance the compound's lipophilicity and potency.
- Benzoxadiazole sulfonamide : This part is crucial for its interaction with biological targets.
The molecular formula is , with a molecular weight of approximately 471.95 g/mol.
The primary mechanism of action for this compound involves the inhibition of specific tyrosine kinases, particularly the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). These receptors are pivotal in the signaling pathways that regulate cell proliferation and survival. Inhibition of these pathways can lead to reduced tumor growth and increased apoptosis in cancer cells.
Table 1: Mechanistic Insights
| Mechanism | Description |
|---|---|
| EGFR Inhibition | Blocks downstream signaling pathways leading to cell division |
| HER2 Inhibition | Reduces proliferation of HER2-positive tumors |
| Induction of Apoptosis | Promotes programmed cell death in cancer cells |
Biological Activity
Research studies have demonstrated the compound's efficacy against various cancer cell lines. Notably, it has shown promising results in inhibiting the growth of non-small cell lung cancer (NSCLC) cells.
Case Studies
- Study on NSCLC : In vitro studies revealed that the compound significantly reduced cell viability in NSCLC cell lines by inducing apoptosis through the activation of caspase pathways.
- Breast Cancer Models : The compound exhibited potent anti-tumor activity in HER2-positive breast cancer models, outperforming some existing therapies by effectively downregulating HER2 expression levels.
Pharmacokinetics
The pharmacokinetic profile indicates that the compound has favorable absorption characteristics with a half-life conducive for therapeutic use. Studies suggest that it maintains effective plasma concentrations over extended periods, allowing for sustained inhibition of target kinases.
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Bioavailability | ~75% |
| Half-life | 12 hours |
| Peak Plasma Concentration | 50 µM |
Toxicity and Side Effects
While the compound shows significant anti-cancer properties, toxicity studies are essential to assess its safety profile. Early findings indicate manageable side effects primarily related to gastrointestinal disturbances and mild hematological changes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
